2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate
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Description
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is a useful research compound. Its molecular formula is C19H19F3N4O6 and its molecular weight is 456.378. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Activities
Compounds related to 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate have shown promising antibacterial and antimicrobial activities. For instance, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(3-(trifluoromethyl)phenyl)acetamide demonstrated significant activity against various bacterial and fungal strains, suggesting potential applications in treating infections caused by these organisms (Parikh & Joshi, 2014).
Antifungal Effects
Triazole-oxadiazoles, which are structurally related to the compound , have been identified as potent antifungal agents. Their efficacy against Candida species and apoptotic effects suggest their use in the development of new antifungal therapies (Çavușoğlu, Yurttaş & Cantürk, 2018).
Apoptosis Induction and Potential Anticancer Agents
Some derivatives of 1,2,4-oxadiazoles, which are structurally similar to the compound of interest, have been discovered as apoptosis inducers and potential anticancer agents. These findings highlight their potential in cancer therapy, especially in the treatment of certain breast and colorectal cancers (Zhang et al., 2005).
properties
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2.C2H2O4/c18-17(19,20)12-2-1-3-13(6-12)21-14(25)9-24-7-11(8-24)16-22-15(23-26-16)10-4-5-10;3-1(4)2(5)6/h1-3,6,10-11H,4-5,7-9H2,(H,21,25);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRZBHCQPULIBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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